Camptothecins

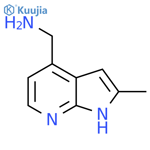

Camptothecins are a class of highly potent and selective topoisomerase I inhibitors, derived from the bark and leaves of the Camptotheca acuminata tree. These natural products have shown significant therapeutic potential in the treatment of various cancers due to their ability to induce DNA damage and cell cycle arrest. Structurally, camptothecins consist of a core 10-deacetyllignan moiety linked to an alkaloid group, which is responsible for their pharmacological activities.

Camptothecin derivatives, such as topotecan and irinotecan, have been extensively studied and are approved by regulatory agencies worldwide for the treatment of cancers including ovarian, small cell lung, and colorectal cancer. In addition to their antitumor effects, camptothecins also exhibit anti-inflammatory properties, making them promising candidates for further exploration in diverse therapeutic areas.

The mechanism of action of camptothecins involves the formation of a complex with topoisomerase I and DNA, leading to the generation of single-strand breaks in DNA. This process can ultimately result in cell death through apoptosis or necrosis, depending on the extent of DNA damage. Due to their potent cytotoxicity and selective nature, camptothecins represent an important class of anticancer agents with broad therapeutic applications.

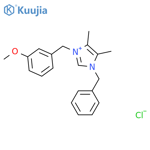

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

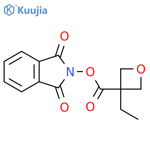

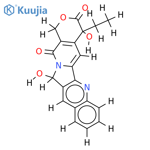

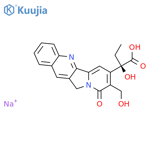

|

(S)-10-hydroxycamptothecin | 19685-09-7 | C20H16N2O5 |

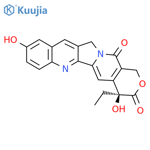

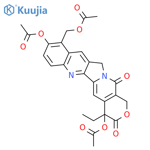

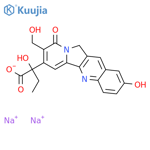

|

Labetuzumab govitecan | 1469876-18-3 | C75H102N12O24S |

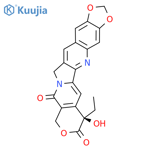

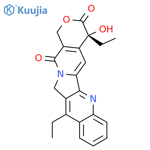

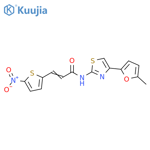

|

(R)-FL118 | 151636-76-9 | C21H16N2O6 |

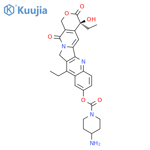

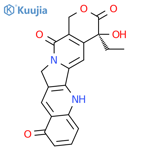

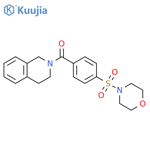

|

RPR132595A | 185304-42-1 | C28H30N4O6 |

|

5-hydroxy-(20S)-camptothecin | 200553-19-1 | C20H16N2O5 |

|

(4S)-4,9-Bis(acetyloxy)-10-(acetyloxy)methyl-4-ethyl-1H-pyrano3',4':6,7indolizino1,2-bquinoline-3,14(4H,12H)-dione | 1304788-27-9 | C27H24N2O9 |

|

(R)-7-Ethyl Camptothecin | 1217633-65-2 | C22H20N2O4 |

|

4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | 67656-30-8 | C20H16N2O5 |

|

Sodium camptothecin | 25387-67-1 | C20H17N2NaO5 |

|

Indolizino[1,2-b]quinoline-7-aceticacid, a-ethyl-9,11-dihydro-a,2-dihydroxy-8-(hydroxymethyl)-9-oxo-,disodium salt, (S)- (9CI) | 122842-26-6 | C20H17N2O6-.2[Na+] |

関連文献

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

推奨される供給者

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises

-

河南东延药业有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagents会社の性質: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品

-

-

-

-

Lepidiline C Cas No: 2750933-59-4

Lepidiline C Cas No: 2750933-59-4 -